molecular formula C10H7BrClN B6352657 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole CAS No. 383137-64-2

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole

Cat. No.: B6352657
CAS No.: 383137-64-2
M. Wt: 256.52 g/mol
InChI Key: JWEIEJHHJMCSRJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole is an organic compound that belongs to the class of halogenated pyrroles. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole typically involves the bromination and chlorination of phenylpyrrole derivatives. One common method includes the reaction of 2-chlorophenylpyrrole with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted phenylpyrrole derivatives.

    Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A halophenol with similar halogen substitutions.

    Profenofos: An organophosphate insecticide with a similar halogenated phenyl ring.

Uniqueness

1-(4-Bromo-2-chlorophenyl)-1H-pyrrole is unique due to its combination of a halogenated phenyl ring and a pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEIEJHHJMCSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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